Dipentaerythritol hexastearate
Description
Properties
CAS No. |
70969-57-2 |
|---|---|
Molecular Formula |
C118H226O13 |
Molecular Weight |
1853.0 g/mol |
IUPAC Name |
[3-octadecanoyloxy-2-[[3-octadecanoyloxy-2,2-bis(octadecanoyloxymethyl)propoxy]methyl]-2-(octadecanoyloxymethyl)propyl] octadecanoate |
InChI |
InChI=1S/C118H226O13/c1-7-13-19-25-31-37-43-49-55-61-67-73-79-85-91-97-111(119)126-105-117(106-127-112(120)98-92-86-80-74-68-62-56-50-44-38-32-26-20-14-8-2,107-128-113(121)99-93-87-81-75-69-63-57-51-45-39-33-27-21-15-9-3)103-125-104-118(108-129-114(122)100-94-88-82-76-70-64-58-52-46-40-34-28-22-16-10-4,109-130-115(123)101-95-89-83-77-71-65-59-53-47-41-35-29-23-17-11-5)110-131-116(124)102-96-90-84-78-72-66-60-54-48-42-36-30-24-18-12-6/h7-110H2,1-6H3 |
InChI Key |
IQXDUKXUDQPOBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COCC(COC(=O)CCCCCCCCCCCCCCCCC)(COC(=O)CCCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCC)(COC(=O)CCCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCC |
physical_description |
Dry Powder |
Origin of Product |
United States |
Mechanistic and Theoretical Investigations of Dipentaerythritol Hexastearate Systems
Lubricant
Dipentaerythritol (B87275) hexastearate is utilized as a lubricant, particularly in the processing of thermoplastics like polyvinyl chloride (PVC). kunststoffe.dejustia.comgoogle.com It functions as both an internal and external lubricant, reducing friction between polymer chains and between the polymer and processing machinery. kunststoffe.degoogle.com This improves the flow characteristics of the plastic melt during processing. kunststoffe.de It is often used in lubricant combinations with other esters and fatty acids to achieve desired performance in plastic manufacturing. justia.comgoogle.com
Table 3: Research Findings on Dipentaerythritol Hexastearate as a Lubricant
| Application Area | Finding |
| Thermoplastic Processing | Acts as both an internal and external lubricant, improving melt flow. kunststoffe.degoogle.com |
| PVC Lubrication | Used in lubricant packages to enhance the processability of PVC. justia.comgoogle.com |
Plasticizer
In the field of polymer science, this compound can function as a plasticizer. joss.nltrea.com Plasticizers are additives that increase the flexibility and durability of a material. Its large molecular size and ester groups allow it to integrate into polymer matrices, modifying their physical properties.
Cosmetics and Personal Care
This compound is a multifunctional ingredient in the cosmetics and personal care industry. olivetreepeople.comgratianatura.cz It serves as a skin conditioning agent, emollient, and viscosity controlling agent. deascal.comeuropa.eu
Skin Conditioning and Emollient: It helps to soften and smooth the skin by forming a protective layer that reduces moisture loss, providing a silky, non-greasy feel. deascal.comolivetreepeople.comgratianatura.cz
Viscosity Control: It acts as a thickening agent, contributing to the desired consistency and stability of formulations like creams, lotions, and lipsticks. deascal.comolivetreepeople.com
It is found in a variety of products including lip balms, moisturizers, and makeup. gratianatura.czulprospector.com
Table 4: Functions of this compound in Cosmetics
| Function | Description |
| Skin Conditioning | Maintains the skin in good condition. deascal.comeuropa.eu |
| Emollient | Softens and soothes the skin. olivetreepeople.comgratianatura.cz |
| Viscosity Controlling | Increases the thickness of cosmetic products. deascal.comeuropa.eu |
| Texture Enhancer | Provides a smooth, luxurious feel to formulations. olivetreepeople.com |
Q & A
Q. What are the optimal reaction conditions for synthesizing dipentaerythritol hexastearate via solid superacid catalysis?
Methodological Answer: The synthesis involves esterification of dipentaerythritol with stearic acid using SO₄²⁻/TiO₂-Al₂O₃ as a catalyst. Key parameters include:
Q. How should researchers handle dipentaerythritol derivatives safely in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Use NIOSH/EN 166-certified eye protection, chemical-resistant gloves (e.g., JIS T 8116), and long-sleeved clothing to avoid skin contact .
- Waste disposal : Segregate waste and collaborate with certified waste management services to mitigate environmental risks .
- Ventilation : Ensure fume hoods are used during synthesis to prevent inhalation exposure (H333 hazard) .
Q. What characterization methods are critical for verifying this compound purity and structure?
Methodological Answer:
- Infrared spectroscopy (IR) : Confirm ester bond formation via C=O stretching (~1740 cm⁻¹) and C-O-C linkages .
- Thermogravimetric analysis (TGA) : Assess thermal stability by measuring mass loss at elevated temperatures (e.g., decomposition onset >250°C) .
- Viscosity testing : Evaluate viscosity-temperature performance using ASTM D445; expect viscosity indices >120 due to long alkyl chains .
Advanced Research Questions
Q. How do competing nucleation processes affect experimental studies of dipentaerythritol-SOA (secondary organic aerosol) interactions?
Methodological Answer: When coating dipentaerythritol particles with α-pinene-derived SOA in flow tube reactors:
- Control SOA concentration : High SOA levels (>75 µgm⁻³) induce nucleation, reducing coated particle mass to ~40% of total aerosol mass .
- Size distribution analysis : Use scanning mobility particle sizers (SMPS) to differentiate nucleated (∼20 nm) vs. coated (∼70 nm) particles .
- Mitigation : Optimize O₃ concentration to balance coating thickness and nucleation interference .
Q. What kinetic models best describe the thermal oxidation of dipentaerythritol esters at high temperatures?
Methodological Answer:
- Non-isothermal TGA : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Ea) from mass loss curves .
- Oxidation mechanism : Chain scission dominates at >300°C, with ester groups decomposing into CO₂ and hydrocarbons .
- Data validation : Cross-reference with oxidation stability tests (e.g., rotating pressure vessel oxidation test, ASTM D2272) .
Q. How does alkyl chain length influence the tribological performance of dipentaerythritol esters?
Methodological Answer:
- Friction coefficient testing : Use a four-ball tribometer (ASTM D4172) to show that longer alkyl chains (e.g., stearate vs. laurate) reduce friction by 15–20% due to enhanced film strength .
- Wear scar analysis : Longer chains correlate with smaller scar diameters (e.g., 0.35 mm vs. 0.55 mm under 392 N load) .
- Structural optimization : Blend dipentaerythritol with pentaerythritol to balance viscosity and lubricity .
Q. What strategies mitigate racemization in polymerizations using dipentaerythritol as a multifunctional initiator?
Methodological Answer:
- Avoid tertiary amines : Replace triethanolamine with non-amine catalysts (e.g., SnOct₂) to minimize L-lactide racemization .
- Protecting groups : Modify dipentaerythritol with selective hydroxyl protection (e.g., acetyl groups) to control branching and functionality .
- Temperature control : Limit polymerization temperatures to <150°C to reduce thermal degradation .
Data Contradictions & Resolution
Q. How can conflicting reports about this compound’s thermal stability be reconciled?
Methodological Answer: Discrepancies arise from:
- Sample purity : Impurities (e.g., residual catalysts) lower decomposition onset temperatures. Validate purity via HPLC or GC-MS .
- Testing protocols : Compare TGA results under identical heating rates (e.g., 10°C/min in N₂ vs. air) .
- Structural variants : Hexastearate vs. hexarosinate derivatives exhibit differing stability; specify substituents in reporting .
Experimental Design Considerations
Q. What steps ensure reproducibility in dipentaerythritol ester synthesis across laboratories?
Methodological Answer:
- Catalyst pretreatment : Calcine SO₄²⁻/TiO₂-Al₂O₃ at 550°C for 4 hours to standardize acid sites .
- Stoichiometric calibration : Pre-dry stearic acid to <0.1% moisture content to maintain molar ratio accuracy .
- Inter-lab validation : Share reaction parameters (e.g., agitation rate, reflux setup) via open-access protocols .
Advanced Analytical Techniques
Q. How can NMR spectroscopy resolve structural ambiguities in dipentaerythritol derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
